molecular formula C5H5NO2S B1270715 3-aminothiophene-2-carboxylic Acid CAS No. 55341-87-2

3-aminothiophene-2-carboxylic Acid

Cat. No.: B1270715
CAS No.: 55341-87-2
M. Wt: 143.17 g/mol
InChI Key: CQSJDKGNONPQOQ-UHFFFAOYSA-N
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Description

Significance and Role in Heterocyclic Chemistry

3-Aminothiophene-2-carboxylic acid is a heterocyclic compound that holds a significant position in the field of organic chemistry. Its structure, which features a five-membered thiophene (B33073) ring substituted with both an amino (-NH2) and a carboxylic acid (-COOH) group at adjacent positions, makes it a highly versatile and valuable building block. The unique arrangement of these functional groups imparts distinct reactivity, allowing it to serve as a precursor for the synthesis of a wide array of more complex heterocyclic systems, particularly fused thiophene derivatives. nih.gov The presence of the sulfur atom in the thiophene ring, along with the nucleophilic amino group and the electrophilic carboxylic acid group, provides multiple reaction sites for chemical modification.

Overview of Research Trajectories and Applications

Research involving this compound and its derivatives has primarily been driven by their potential applications in medicinal chemistry and materials science. In the pharmaceutical realm, this scaffold is a key intermediate for creating molecules with diverse biological activities. chemixl.commdpi.com Studies have demonstrated that derivatives of this compound can exhibit potent antiangiogenic effects, which are crucial for cancer therapy. Furthermore, its structural motif is found in various pharmacologically active agents, including those with anti-cancer and anti-inflammatory properties. bezmialem.edu.trresearchgate.net In materials science, its utility has been explored in the development of dyes and pigments, where the aromatic thiophene core and reactive functional groups can be modified to create chromophores with specific optical properties. tubitak.gov.tr

Scope and Objectives of the Review

This review aims to provide a comprehensive and focused analysis of this compound. The subsequent sections will detail its common synthetic pathways, including the widely used Gewald reaction, and discuss its spectroscopic and analytical characterization. A thorough examination of its physicochemical properties will be presented, followed by a detailed look at its applications as a synthetic intermediate in the construction of fused heterocyclic systems, biologically active molecules, and advanced materials. The objective is to consolidate current knowledge on this compound, highlighting its chemical versatility and importance in various research domains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSJDKGNONPQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363689
Record name 3-aminothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55341-87-2
Record name 3-Amino-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55341-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization

Common Synthetic Routes (e.g., Gewald Reaction)

The most prominent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. mdpi.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (like morpholine (B109124) or triethylamine) to yield the 2-aminothiophene ring system. mdpi.com Variations of the Gewald reaction are extensively used to produce precursors, such as 3-alkoxycarbonyl-2-aminothiophenes, which can then be hydrolyzed to the corresponding carboxylic acid. mdpi.com

Another significant synthetic approach involves the reaction of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of an alkaline condensation agent, such as sodium ethoxide. This process leads to the formation of a 3-aminothiophene-2-carboxylic acid ester, which can subsequently be saponified (hydrolyzed under basic conditions) to yield the desired this compound.

Condensation Reactions

Spectroscopic and Analytical Characterization (e.g., NMR, IR, MS)

The structural elucidation of this compound and its derivatives is routinely accomplished using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene (B33073) ring, a broad signal for the amine (NH2) protons, and a signal for the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of the ring protons are characteristic of the substitution pattern.

¹³C NMR: The carbon NMR spectrum would reveal signals for the five carbons of the thiophene ring, with the carbons attached to the functional groups (C2 and C3) showing characteristic shifts. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic absorption bands would be observed for the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which helps confirm its structure. The molecular ion peak would correspond to the exact mass of the molecule (C5H5NO2S). nih.gov

Computational studies, including Density Functional Theory (DFT), are also employed to correlate experimental spectroscopic data with theoretical calculations of the molecular geometry and vibrational frequencies. nanoient.org

Physicochemical Properties

Physical Properties

3-Aminothiophene-2-carboxylic acid is a solid at room temperature. sigmaaldrich.com Its physical state and solubility are dictated by the presence of polar functional groups capable of hydrogen bonding. While specific data for the parent acid is not always consistently reported, related derivatives provide insight. For instance, the N-Boc protected version (BOC-3-amino-thiophene-2-carboxylic acid) has a reported melting point of 168°C. chemicalbook.com The compound is generally expected to have slight solubility in polar organic solvents like DMSO and ethyl acetate. chemicalbook.com

PropertyValue
Molecular FormulaC5H5NO2S
Molecular Weight143.17 g/mol
Physical FormSolid
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3

Data sourced from PubChem. nih.gov

Chemical Properties

The chemical behavior of this compound is dominated by the reactivity of its two functional groups.

Acidity and Basicity: The carboxylic acid group is acidic and can be deprotonated by bases to form a carboxylate salt. The amino group is basic and can be protonated by acids to form an ammonium (B1175870) salt.

Reactivity of the Amino Group: The amino group is a potent nucleophile. It can participate in a variety of reactions, including acylation to form amides, alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates for introducing other functional groups. tubitak.gov.tr

Reactivity of the Carboxylic Acid Group: The carboxylic acid group can undergo esterification with alcohols, or be converted to an acid chloride, which is a more reactive precursor for the formation of esters and amides. Under certain conditions, particularly with heat and in acidic media, the molecule can undergo decarboxylation to yield 3-aminothiophene.

Condensation Reactions: The bifunctional nature of the molecule allows it to participate in condensation reactions to form fused heterocyclic systems. For example, it can react with aldehydes and active methylene (B1212753) compounds in multicomponent reactions. researchgate.net

Applications in Synthetic Chemistry

Use as a Building Block for Fused Heterocyclic Systems

3-Aminothiophene-2-carboxylic acid is a cornerstone for the synthesis of thieno-fused heterocycles. The adjacent amino and carboxylate functionalities provide a reactive di-functional handle for cyclization reactions. A notable example is its use in three-component condensation reactions with aldehydes and Meldrum's acid to construct thieno[3,2-b]pyridin-5-one derivatives. researchgate.net Furthermore, derivatives like 2-aminothiophene-3-carboxamides are crucial for building thieno[2,3-d]pyrimidine (B153573) systems, which are present in numerous biologically active molecules. nih.govtubitak.gov.tr The tranquillizer Brotizolam, which contains a thieno[3,2-f] chemixl.combezmialem.edu.trchemicalbook.comtriazolo[4,3-a] bezmialem.edu.trchemicalbook.comdiazepine core, is a prominent pharmaceutical whose synthesis relies on the aminothiophene scaffold. mdpi.com

Role in the Synthesis of Biologically Active Molecules

The this compound framework is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated for a range of therapeutic applications.

Anti-Cancer Agents: Researchers have synthesized libraries of compounds derived from its methyl ester, identifying novel arylidenehydrazide derivatives with potent and selective cytotoxic activity against human colon cancer cell lines. bezmialem.edu.tr These compounds have been shown to target pathways involving vascular endothelial growth factor receptor 2 (VEGFR2). bezmialem.edu.tr

Antiangiogenic Activity: Studies using zebrafish embryo models have highlighted the antiangiogenic properties of compounds derived from this compound, indicating their potential to inhibit the formation of new blood vessels, a key process in tumor growth.

Other Therapeutic Areas: The aminothiophene core is a key building block for various pharmaceuticals. For instance, the local anesthetic Articaine contains a thiophene (B33073) ring that is synthesized from a related 3-amino-4-methylthiophene-2-carboxylic acid methyl ester. chemixl.comnih.gov

Applications in Materials Science

The unique electronic properties of the thiophene ring make this compound and its derivatives attractive for applications in materials science.

Dyes and Pigments: The compound can be converted into various dyes through straightforward chemical transformations. The amino group can be diazotized and then coupled with other aromatic compounds to produce azo dyes, whose colors can be tuned by modifying the substituents. tubitak.gov.tr

Polymers and Functional Materials: While less explored for the parent acid, thiophene derivatives, in general, are fundamental components of conducting polymers and organic semiconductors used in electronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors. The functional groups on this compound offer potential handles for polymerization or for grafting onto other materials to impart specific properties.

Conclusion

Summary of Key Findings

3-Aminothiophene-2-carboxylic acid is a fundamentally important heterocyclic compound characterized by its bifunctional nature. Its synthesis is well-established, primarily through variations of the Gewald reaction followed by hydrolysis. The compound's true value lies in its role as a versatile synthetic intermediate. The adjacent amino and carboxylic acid groups on the stable thiophene (B33073) ring provide a platform for constructing a vast range of more complex molecules. This has led to significant research trajectories in medicinal chemistry, yielding derivatives with promising anti-cancer and antiangiogenic activities, and in materials science, where it serves as a precursor for dyes.

Future Perspectives and Potential Research Directions

The future of research on this compound remains promising. In medicinal chemistry, there is considerable scope for the continued design and synthesis of novel derivatives. High-throughput screening of compound libraries based on this scaffold could uncover new leads for a wider range of diseases. Exploring its use in the development of covalent inhibitors, where the functional groups can be tailored to react with specific biological targets, is another promising avenue. In materials science, a deeper investigation into its potential for creating novel conducting polymers or functional organic materials is warranted. The development of more sustainable and efficient one-pot synthetic procedures for creating both the parent compound and its fused-ring derivatives will also be a key area of future research, aiming to improve yields and reduce environmental impact.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Therapeutic Agents

The 3-aminothiophene-2-carboxylic acid framework is a privileged structure in medicinal chemistry, serving as a key intermediate for a wide range of biologically active molecules. quinoline-thiophene.com Research is increasingly aimed at creating next-generation therapeutic agents with enhanced potency and selectivity.

Derivatives have shown significant promise as antiangiogenic agents, which inhibit the formation of new blood vessels, a critical process in tumor growth. Studies using zebrafish models have identified novel compounds derived from this compound that exhibit potent antiangiogenic effects, with some showing complete inhibition of vascular endothelial growth factor receptor (VEGFR) signaling at low micromolar concentrations.

Another significant area of research is in oncology, particularly in the treatment of acute myeloid leukemia (AML). Derivatives of 3-arylaminothiophene-2-carboxylic acid have been identified as new and potent inhibitors of the fat mass and obesity-associated protein (FTO), an RNA demethylase that is a promising target for antileukemia drugs. nih.gov These inhibitors have demonstrated antileukemia activity in preclinical models, including xenograft mice, expanding the chemical space for FTO-targeted therapies. nih.gov

Furthermore, related thiophene (B33073) carboxylic acid analogs have been investigated for their ability to treat hypercalcemia by inhibiting bone resorption. nih.gov Thionaphthene-2-carboxylic acid, a related analog, has shown potent and sustained hypocalcemic effects in animal models. nih.gov The core structure is also integral to the synthesis of compounds targeting metabolic disorders by modulating key pathways like the sterol-regulatory element binding proteins (SREBPs). nih.gov

Table 1: Investigational Therapeutic Activities of this compound Derivatives

Therapeutic Target/ApplicationDerivative ClassKey Research FindingReference
Antiangiogenesis (Cancer)This compound analogsInhibited VEGFR signaling in zebrafish models, with some compounds showing 100% inhibition at 10 µM.
Antileukemia (AML)3-Arylaminothiophene-2-carboxylic acid derivativesAct as new inhibitors of the FTO protein, showing antileukemia activity in cell lines and xenograft mouse models. nih.gov
HypercalcemiaThiophene-2-carboxylic acid analogs (e.g., Thionaphthene-2-carboxylic acid)Produces a dose-related decrease in serum calcium concentration in rats. nih.gov
Metabolic Disorders2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidInhibited the SREBP-1c pathway, reducing hepatic lipid accumulation in diet-induced obese mice. nih.gov

Exploration of Novel Synthetic Pathways and Catalytic Methods

While classic methods like the Gewald reaction are well-established for synthesizing 2-aminothiophenes, current research is focused on developing more efficient, scalable, and environmentally benign synthetic routes. tubitak.gov.trmdpi.com

The development of novel catalytic systems is a key focus. Researchers have explored the use of vanadium, iron, and molybdenum-containing catalysts for the synthesis of 2-thiophenecarboxylic acids from thiophenes. semanticscholar.org This method involves the catalytic oxidation of methanol (B129727) with tetrachloromethane to generate reactive intermediates that functionalize the thiophene ring, offering a new approach to these structures with yields ranging from 44-85%. semanticscholar.org

Furthermore, advances in asymmetric synthesis are enabling the production of specific stereoisomers (enantiomers) of thiophene derivatives. vulcanchem.com Techniques like chiral resolution using enzymes or chiral stationary phases are critical for pharmaceutical applications, where a molecule's specific 3D structure dictates its biological activity. vulcanchem.comgoogle.com

Table 2: Comparison of Synthetic Methods for this compound and Derivatives

Synthesis MethodDescriptionTypical YieldKey Advantages/DisadvantagesReference
Gewald ReactionCondensation of a ketone/aldehyde with an activated nitrile and elemental sulfur.VariableClassic, versatile method for 2-aminothiophenes. tubitak.gov.trmdpi.com
Direct Ester HydrolysisHydrolysis of methyl or ethyl 3-aminothiophene-2-carboxylate.90-97%High yield, high purity, and high scalability.
Three-Component CondensationReaction of a 3-aminothiophene precursor, an aldehyde, and Meldrum's acid.50-60%Builds complex heterocyclic scaffolds; multiple steps can lower overall yield.
Catalytic OxidationReaction of thiophenes with a CCl4–CH3OH–catalyst system (V, Fe, or Mo).44-85%Novel catalytic approach for related 2-thiophenecarboxylic acids. semanticscholar.org

Advanced Computational Modeling for Mechanism Elucidation and Drug Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties of this compound and guiding the design of new molecules. mdpi.commdpi.com

DFT calculations are used to model the electronic structure and geometry of the molecule and its derivatives. mdpi.com For instance, studies on methyl-3-aminothiophene-2-carboxylate have used DFT to analyze its crystal structure, revealing how intermolecular forces like hydrogen bonds dictate its solid-state packing. mdpi.com Such analyses also help in understanding the molecule's reactivity. The calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap provides insights into its kinetic stability and chemical reactivity, suggesting that the molecule is highly reactive and suitable for further synthesis. mdpi.com

These computational models are also applied to elucidate reaction mechanisms. acs.org By mapping the energy landscape of a chemical reaction, researchers can predict the most likely pathways and identify transition states, which is crucial for optimizing reaction conditions and developing new synthetic methodologies. acs.org

In drug discovery, computational modeling is used to simulate the interaction between thiophene derivatives and their biological targets. By predicting binding affinities and modes of interaction, these models can prioritize which novel compounds to synthesize and test, accelerating the discovery of new therapeutic agents and reducing reliance on costly and time-consuming experimental screening.

Integration into Multi-Functional Materials for Advanced Technologies

The unique electronic and optical properties of the thiophene ring make this compound and its derivatives attractive building blocks for advanced materials. quinoline-thiophene.com Research is expanding beyond traditional applications like dyes and pigments into the realm of functional materials for electronics and photonics. quinoline-thiophene.com

One emerging application is in the synthesis of novel polymers. quinoline-thiophene.com By integrating the this compound moiety into polymer chains, scientists can tailor the material's properties. This can lead to the development of new conductive polymers, which are essential for applications like organic field-effect transistors (OFETs), antistatic coatings, and sensors. quinoline-thiophene.commdpi.com

The structure is also used to create materials with specific optical properties. Its derivatives can be used to synthesize photochromic materials, which change color upon exposure to light, and are of interest for applications in smart windows, optical data storage, and security inks. quinoline-thiophene.com Furthermore, the compound serves as a precursor in the synthesis of azomethines, a class of materials investigated for their electrochromic and nonlinear optical properties. mdpi.com The thermal stability of these derived materials, with high glass transition (Tg) and melting (Tm) temperatures, makes them suitable for use in electronic devices that operate under varying conditions. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-aminothiophene-2-carboxylic acid to minimize decarboxylation by-products?

  • Methodology : Hydrolysis of methyl-3-aminothiophene-2-carboxylate with KOH at 120°C under strict temperature control ensures quantitative conversion to the carboxylic acid. Deviations in heating duration or temperature lead to decarboxylated impurities . Alternatively, NaOH-mediated saponification followed by Fischer indolization with arylhydrazines in glacial acetic acid provides access to thienoindole derivatives, though decarboxylation occurs during the reaction .
  • Key Considerations : Use anhydrous solvents, inert atmospheres, and real-time monitoring (TLC or NMR) to track reaction progress and purity .

Q. How can regioselectivity be ensured during alkylation of this compound derivatives?

  • Methodology : Alkylation of intermediates like 2-thiaisatoic anhydride with benzylic bromides (A-D) in the presence of K₂CO₃ yields bicyclic intermediates. Regioselective ring-opening with amines or hydrazines requires precise stoichiometry and solvent polarity optimization to favor desired products .
  • Validation : ¹H NMR and ¹³C NMR (500 MHz, CDCl₃/DMSO-d₆) confirm regiochemistry via coupling constants and chemical shifts .

Advanced Research Questions

Q. How can computational docking guide the design of this compound-based VEGFR-2 inhibitors?

  • Methodology :

Protein Preparation : Use the VEGFR-2 kinase domain (PDB: 3EWH) with missing residues modeled via Modeller 9.1 and energy-minimized using AMBER v12 with the parm99SB force field .

Ligand Docking : Generate ligand conformers with Omega 2.3. Perform 100 docking rounds per compound using AutoDock 4.2 (Lamarckian genetic algorithm) with a grid box of 81×61×61 points (0.375 Å spacing) centered on the binding site .

Analysis : Cluster results with a 2.0 Å RMSD tolerance and validate binding poses via VMD 1.9 visual inspection .

  • Application : This approach identified six antiangiogenic analogues with IC₅₀ values comparable to AAL993 .

Q. What in vivo assays are suitable for quantifying antiangiogenic activity of this compound derivatives?

  • Zebrafish Model :

LC₅₀ Determination : Expose embryos to compounds at 4 hpf (teratogenicity screen) and 22 hpf (post-dechorionation antiangiogenic screen). LC₅₀ values (5–50 µM) indicate compound specificity and toxicity thresholds .

Phenotypic Analysis : ImageJ-based quantification of intersegmental vessel (ISV) defects. Compounds causing cardiac edema or ISV truncation (similar to kdrl mutants) are prioritized .

Reversibility Testing : Washout experiments confirm inhibitory reversibility, critical for therapeutic applications .

Q. How can ribosomal synthesis incorporate this compound into foldamer-like macrocyclic peptides?

  • Engineering : Use tRNA<sup>Pro1E2</sup> to enhance incorporation efficiency of aromatic cyclic β-amino acids into peptide chains. This tRNA improves the nucleophilicity of the amino group, enabling ribosomal elongation .
  • Library Construction : Generate macrocyclic libraries via mRNA display, screening against targets like IFNGR1 or FXIIa. LC-MS/MS and serum stability assays validate resistance to proteolysis .

Data Contradictions and Resolutions

Q. How to resolve discrepancies in solubility and bioactivity of this compound derivatives?

  • Issue : Eleven of 64 analogues precipitated in aqueous solutions (>1 mM), preventing LC₅₀ determination .
  • Resolution :

Solubility Optimization : Use co-solvents (DMSO/PEG 400) or nanoparticle formulations.

Structural Modification : Introduce polar groups (e.g., hydroxyl, amine) to improve hydrophilicity without compromising target binding .

Methodological Tables

Parameter Synthesis (Basic) Docking (Advanced)
Key Reagents KOH, arylhydrazines, triphosgeneAutoDock 4.2, VMD 1.9
Instrumentation Bruker Avance DRX-500 NMRAMBER v12, Modeller 9.1
Validation Metrics ¹H/¹³C NMR, TLC (Rf values)RMSD clustering, binding energy (kcal/mol)

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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